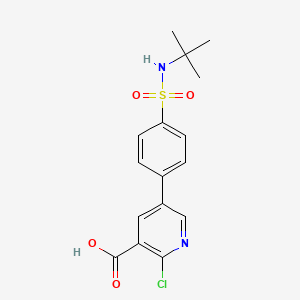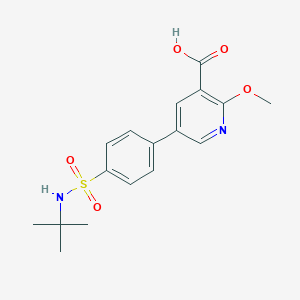
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2MNA) is a synthetic derivative of nicotinic acid (NA) and is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a non-selective inhibitor of FAAH and has been used in a variety of scientific research applications. 5-BSA-2MNA has been used in biochemical and physiological studies to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-BSA-2MNA has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states.
作用机制
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a non-selective inhibitor of FAAH, which is an enzyme that catalyzes the hydrolysis of fatty acid amides and has been implicated in the regulation of lipid metabolism, inflammation, and pain signaling. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% binds to the active site of FAAH and blocks the enzyme’s catalytic activity, resulting in the accumulation of fatty acid amides in the body. This leads to a variety of physiological effects, including the modulation of lipid metabolism, inflammation, and pain signaling.
Biochemical and Physiological Effects
The inhibition of FAAH by 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the endocannabinoid system, leading to the potential therapeutic effects of FAAH inhibition in various disease states.
实验室实验的优点和局限性
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of FAAH, and it has been used in a variety of scientific research applications. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is easily synthesized from nicotinic acid and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is a non-selective inhibitor of FAAH, which may lead to the inhibition of other enzymes and proteins.
未来方向
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has the potential to provide insights into the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to assess the potential therapeutic effects of FAAH inhibition in various disease states. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to develop novel FAAH inhibitors that are more selective and have fewer side effects.
合成方法
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. The first step involves the reaction of nicotinic acid with 4-t-butylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid. The second step involves the reaction of 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has also been used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system.
属性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


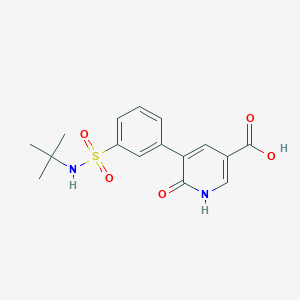




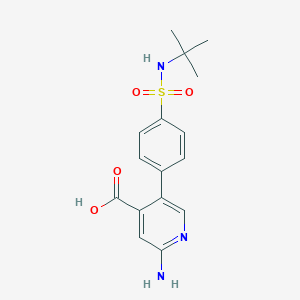

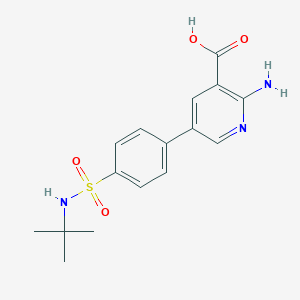
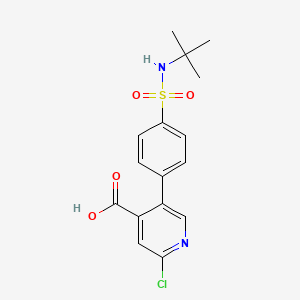
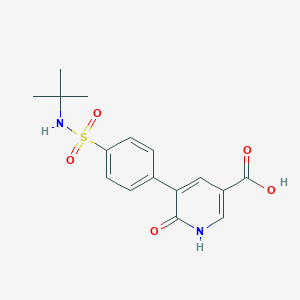

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
